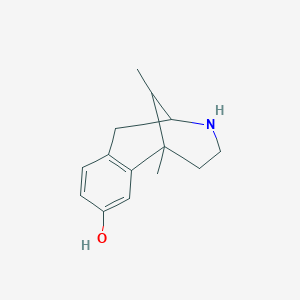
arsanylarsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: arsanylarsane can be synthesized through the reaction of arsenic trichloride (AsCl₃) with sodium borohydride (NaBH₄) in an aqueous medium. The reaction proceeds via the formation of arsane (AsH₃), which subsequently undergoes condensation to form diarsane. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of diarsane is less common due to its limited commercial applications. when required, it can be produced using similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: arsanylarsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides, such as arsenic trioxide (As₂O₃).
Reduction: It can be reduced to form arsane (AsH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Arsane (AsH₃)
Substitution: Various substituted arsanes, depending on the reagents used.
Applications De Recherche Scientifique
arsanylarsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the deposition of arsenic-containing films.
Mécanisme D'action
The mechanism of action of diarsane involves its interaction with various molecular targets. In biological systems, diarsane can interact with thiol groups in proteins, leading to the formation of arsenic-thiol complexes. This interaction can disrupt protein function and lead to cellular toxicity. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Arsane (AsH₃): A simpler arsenic hydride with similar chemical properties.
Triarsane (As₃H₅): A higher homolog in the arsane series with different reactivity and stability.
Uniqueness: arsanylarsane is unique due to its intermediate position in the arsane series, exhibiting properties that are distinct from both arsane and triarsane. Its ability to undergo condensation reactions and form various substituted derivatives makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
15942-63-9 |
|---|---|
Formule moléculaire |
As2H4 |
Poids moléculaire |
153.875 g/mol |
Nom IUPAC |
arsanylarsane |
InChI |
InChI=1S/As2H4/c1-2/h1-2H2 |
Clé InChI |
YASNYMOWPQKVTK-UHFFFAOYSA-N |
SMILES |
[AsH2][AsH2] |
SMILES canonique |
[AsH2][AsH2] |
Synonymes |
Diarsine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)


![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)



![ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane](/img/structure/B98385.png)

